[1-(4-Nitro-phenyl)-cyclobutyl]-methanol
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13NO3/c13-8-11(6-1-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,13H,1,6-8H2 |
InChI Key |
ZYACRFWOTRPAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- (4-Nitrophenyl)methanol (CAS 103776-53-0): A simpler analog with a benzene ring directly attached to a hydroxymethyl group and a para-nitro substituent. The nitro group in both compounds enhances electrophilic reactivity, but the cyclobutyl group in the target compound may hinder nucleophilic attack due to steric effects.
- [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol (CAS 944718-22-3): Replacing the nitro-phenyl group with a chloropyridyl moiety introduces a heteroaromatic ring. Chlorine’s electron-withdrawing nature (similar to -NO₂) may stabilize the molecule, but the pyridine nitrogen could enable hydrogen bonding, altering solubility and biological activity compared to the nitro analog .
Cycloalkyl Group Variations
- Sibutramine HCl Derivatives: Compounds like N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride () share the cyclobutyl-aromatic motif but replace the hydroxymethyl with a branched amine. The amine group facilitates salt formation (e.g., HCl), enhancing water solubility, whereas the hydroxymethyl in [1-(4-Nitro-phenyl)-cyclobutyl]-methanol may favor hydrogen bonding with protic solvents .
- The 4-methylphenyl group, being less electron-withdrawing than nitro, may decrease electrophilicity but enhance lipophilicity .
Alcohol Functional Group Comparisons
- 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): A tertiary alcohol with a methylphenyl substituent. The absence of a nitro group reduces polarity, likely lowering melting and boiling points relative to this compound. Tertiary alcohols also exhibit lower acidity (pKa ~19) compared to primary/secondary alcohols, affecting deprotonation reactivity .
- Its lower molecular weight (100.16 g/mol vs. ~223 g/mol for the target compound) and non-aromatic structure suggest higher volatility and lower solubility in aqueous media .
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Notable Reactivity/Stability |
|---|---|---|---|---|
| This compound | ~223* | -NO₂, -CH₂OH, cyclobutyl | Moderate in polar solvents | Electrophilic nitro, steric hindrance |
| (4-Nitrophenyl)methanol | 169.12 | -NO₂, -CH₂OH | High in methanol/water | Electrophilic substitution favored |
| [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol | ~214* | -Cl, -CH₂OH, pyridyl | Moderate in DMSO | Hydrogen bonding via pyridine N |
| Sibutramine HCl | 334.3 | -Cl, tertiary amine | Soluble in water (2.9 mg/L) | Salt formation enhances stability |
| 1-Methylcyclopentanol | 100.16 | Cyclopentyl, tertiary alcohol | Low in water | High volatility |
*Estimated based on structural analogs due to lack of direct data.
Research Implications and Gaps
The comparison highlights the critical role of substituents and ring systems in modulating properties. For example:
- Nitro vs. Chloro : Nitro groups increase electrophilicity but may reduce bioavailability due to polarity, whereas chloro substituents balance reactivity and lipophilicity .
- Cyclobutyl vs.
However, direct experimental data on this compound—such as melting point, solubility, or synthetic yields—are absent in the provided evidence. Further studies are needed to validate these inferences and explore applications in drug design or materials science.
Preparation Methods
Photochemical [2+2] Cycloaddition
The cyclobutane scaffold can be constructed via ultraviolet (UV)-mediated [2+2] cycloaddition of 4-nitrostyrene derivatives. For example, irradiation of 4-nitrostyrene and a suitable alkene (e.g., ethylene) generates a bicyclic cyclobutane intermediate. Subsequent reduction of the ester or ketone groups introduced during cycloaddition yields the hydroxymethyl moiety.
Example Protocol
-
Dissolve 4-nitrostyrene (1.0 mmol) and ethylene (2.0 mmol) in dry dichloromethane.
-
Irradiate at 254 nm for 48 hours under nitrogen.
-
Purify the cycloadduct via column chromatography (hexane/ethyl acetate, 4:1).
-
Reduce the intermediate ketone using NaBH₄ in methanol to obtain the alcohol.
Key Data
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Purity | >95% (HPLC) |
| Reaction Time | 48 hours |
Suzuki-Miyaura Cross-Coupling
Boronic Acid Coupling
A palladium-catalyzed Suzuki coupling between 4-nitrohalobenzene (X = Br, I) and a cyclobutylboronic acid derivative forms the critical C–C bond between the aromatic ring and cyclobutane.
Example Protocol
-
Combine 4-nitroiodobenzene (1.0 mmol), cyclobutylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in dioxane/water (4:1).
-
Heat at 80°C for 12 hours.
-
Isolate the coupled product via extraction and chromatography.
-
Introduce the hydroxymethyl group via oxidation-reduction: oxidize a methyl substituent to a ketone (CrO₃/H₂SO₄), then reduce with NaBH₄.
Key Data
| Parameter | Value |
|---|---|
| Yield (Coupling) | 70–85% |
| Reduction Efficiency | 90–95% |
Nucleophilic Aromatic Substitution (SNAr)
Displacement of Activated Halides
Electron-deficient aryl halides undergo SNAr with cyclobutylmethanol derivatives under basic conditions. The nitro group meta-directs substitution, enabling selective functionalization.
Example Protocol
-
React 1-fluoro-4-nitrobenzene (1.0 mmol) with cyclobutylmethanol (1.5 mmol) in DMF with K₂CO₃ (3.0 mmol).
-
Heat at 120°C for 24 hours.
Key Data
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Selectivity | >90% para-substitution |
Reduction of Ketone Precursors
Sodium Borohydride Reduction
1-(4-Nitrophenyl)cyclobutanone is reduced to the alcohol using NaBH₄ in methanol. The ketone precursor is synthesized via Friedel-Crafts acylation (challenging due to nitro deactivation) or via cyclization of γ-keto acids.
Example Protocol
-
Synthesize 1-(4-nitrophenyl)cyclobutanone via gold-catalyzed [2+2] cycloaddition of 4-nitrobenzaldehyde and an alkyne.
-
Reduce the ketone (1.0 mmol) with NaBH₄ (2.0 mmol) in methanol at 0°C for 2 hours.
Key Data
| Parameter | Value |
|---|---|
| Ketone Reduction Yield | 85–92% |
| Purity | 98% (NMR) |
Functional Group Interconversion
Ester to Alcohol Reduction
A cyclobutane methyl ester intermediate is reduced to the primary alcohol using LiAlH₄ or NaBH₄.
Example Protocol
-
Couple methyl 1-(4-nitrophenyl)cyclobutanecarboxylate (1.0 mmol) via Suzuki-Miyaura or SNAr.
-
Reduce the ester with LiAlH₄ (2.0 mmol) in THF at 0°C for 1 hour.
Key Data
| Parameter | Value |
|---|---|
| Reduction Yield | 88–94% |
| Reaction Time | 1–2 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| [2+2] Cycloaddition | 45–60 | >95 | Moderate | High |
| Suzuki Coupling | 70–85 | >98 | High | Moderate |
| SNAr | 50–65 | 90–95 | Low | Low |
| Ketone Reduction | 85–92 | 98 | High | Moderate |
| Ester Reduction | 88–94 | 97 | High | Low |
Challenges and Optimization
-
Nitro Group Sensitivity : Reduction conditions must avoid nitro group hydrogenation. NaBH₄ is preferred over catalytic hydrogenation.
-
Cyclobutane Strain : Ring-opening side reactions require mild conditions (e.g., low temperatures for SNAr).
-
Stereochemistry : Gold-catalyzed [2+2] cycloadditions offer enantioselectivity but require chiral ligands .
Q & A
Q. What are the primary synthetic routes for [1-(4-Nitro-phenyl)-cyclobutyl]-methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via:
- Grignard Reaction : Reacting a nitro-substituted aryl magnesium bromide with cyclobutyl carbonyl derivatives in ether solvents. Optimize temperature (0–25°C) and stoichiometry to minimize side reactions like over-addition .
- Reduction of Nitro Precursors : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or iron-mediated reduction (Fe powder with NH₄Cl in ethanol/water) to reduce nitro groups while preserving the cyclobutanol moiety. Monitor pH and temperature to avoid over-reduction .
- Biocatalytic Methods : Use plant cells (e.g., Daucus carota) for enantioselective synthesis. Exogenous agents like glucose enhance enantiomeric excess (ee) by stabilizing enzymes .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve the crystal structure to identify bond lengths (e.g., C-NO₂: ~1.48 Å) and hydrogen-bonding networks (O-H···O interactions). Use triclinic or monoclinic systems for nitro-phenyl derivatives .
- Spectroscopy :
- NMR : Compare chemical shifts (e.g., nitro-phenyl protons at δ 8.2–8.5 ppm in CDCl₃) with analogs like (4-Nitrophenyl)methanol .
- IR : Confirm hydroxyl (ν ~3400 cm⁻¹) and nitro (ν ~1520, 1350 cm⁻¹) stretches .
- Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals, aiding in reactivity predictions .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer :
- pH Sensitivity : Nitro groups are prone to hydrolysis in strong acids/bases. Stabilize with buffered solutions (pH 6–8) .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for nitro-alcohols). Store at –20°C in inert atmospheres .
- Light Exposure : Nitro compounds often photodegrade. Use amber glassware and UV-shielded environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for nitro-substituted cyclobutanol derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., THF vs. Et₂O for Grignard reactions) and catalysts (e.g., chiral ligands for enantioselectivity). Use DoE (Design of Experiments) to identify critical parameters .
- Byproduct Analysis : Employ GC-MS or HPLC (C18 column, acetonitrile/water gradient) to detect impurities like over-reduced amines or dimerized products .
Q. What mechanistic insights explain the enantioselective reduction of this compound precursors?
- Methodological Answer :
- Biocatalytic Pathways : Daucus carota cells utilize NADPH-dependent reductases for (S)-enantiomer preference. Add co-substrates (e.g., isopropanol) to recycle cofactors and improve ee >90% .
- Transition-State Modeling : Use MD simulations to study enzyme-substrate interactions, focusing on steric effects from the cyclobutyl group .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. The nitro group’s electron-withdrawing effect may enhance binding affinity to hydrophobic pockets .
- QSAR Modeling : Correlate logP and dipole moments with antimicrobial activity using datasets from nitro-aromatic analogs .
Analytical and Methodological Challenges
Q. What chromatographic techniques are suitable for purity assessment and impurity profiling of this compound?
- Methodological Answer :
- GC-FID : Use a 0.5-mm × 15-m column (phase G5) with nitrogen carrier gas (7.5 mL/min). Program temperature from 100°C (10 min) to 215°C (15 min) to separate nitro byproducts .
- HPLC-DAD : C18 column with methanol/water (70:30) at 1 mL/min. Detect impurities like dehydroxylated cyclobutane derivatives (λ = 254 nm) .
Q. How does the nitro group influence the hydrogen-bonding network in the solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
